molecular formula C5H7NO4 B033568 (S)-3-methyl-2-oxooxazolidine-5-carboxylic acid CAS No. 107717-00-0

(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid

Cat. No.: B033568
CAS No.: 107717-00-0
M. Wt: 145.11 g/mol
InChI Key: KFZMXZYYLLBOKN-VKHMYHEASA-N
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Description

(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of a chiral center at the 3-methyl position adds to its complexity and potential for enantioselective reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-methyl-2-oxooxazolidine-5-carboxylic acid typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with an aldehyde or ketone, followed by cyclization to form the oxazolidine ring. The reaction conditions often require acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of chiral catalysts or auxiliaries can also enhance the enantioselectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of oxazolidines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxazolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinones, while reduction can produce oxazolidines.

Scientific Research Applications

(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-3-methyl-2-oxooxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes or receptors, leading to changes in their activity. The chiral center at the 3-methyl position can also influence the compound’s binding affinity and selectivity for different targets.

Comparison with Similar Compounds

Similar Compounds

    ®-3-methyl-2-oxooxazolidine-5-carboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.

    Oxazolidinones: Compounds with a similar oxazolidine ring structure but different substituents.

    Oxazolidines: Reduced forms of oxazolidinones with similar structural features.

Uniqueness

(S)-3-methyl-2-oxooxazolidine-5-carboxylic acid is unique due to its specific chiral center and the presence of both nitrogen and oxygen in the ring structure. This combination of features makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

(5S)-3-methyl-2-oxo-1,3-oxazolidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4/c1-6-2-3(4(7)8)10-5(6)9/h3H,2H2,1H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZMXZYYLLBOKN-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(OC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](OC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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